N-(4-Ethoxybenzyl)-N'-(4-fluorobenzyl)propane-1,3-diamine
Description
Properties
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]-N'-[(4-fluorophenyl)methyl]propane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25FN2O/c1-2-23-19-10-6-17(7-11-19)15-22-13-3-12-21-14-16-4-8-18(20)9-5-16/h4-11,21-22H,2-3,12-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMGUSMXEGJNRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNCCCNCC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Selective Alkylation Procedure
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Dissolve propane-1,3-diamine in anhydrous tetrahydrofuran | Room temperature, inert atmosphere (N2) | Ensures moisture-free environment to prevent side reactions |
| 2 | Add 4-ethoxybenzyl chloride dropwise to the stirred solution | Temperature controlled between 0°C to room temperature | Slow addition controls reaction rate and selectivity |
| 3 | Stir the reaction mixture for several hours to complete first alkylation | 2-4 hours, monitored by TLC or HPLC | Monitored to prevent over-alkylation |
| 4 | Add 4-fluorobenzyl chloride dropwise to the reaction mixture | Temperature maintained at 0-25°C | Second alkylation targets the remaining free amine |
| 5 | Continue stirring until reaction completion | 4-6 hours, monitored by TLC | Completion confirmed by disappearance of starting materials |
| 6 | Quench reaction with aqueous ammonium chloride solution | Temperature below 20°C | Neutralizes residual reagents |
| 7 | Extract product with dichloromethane, wash with brine, dry over sodium sulfate | Room temperature | Purification step |
| 8 | Concentrate under reduced pressure to yield crude product | Controlled vacuum distillation | Crude product subjected to further purification if needed |
Purification
- The crude product is typically purified by column chromatography using silica gel with petroleum ether/ethyl acetate mixtures as eluents.
- Final product purity is confirmed by analytical methods such as NMR, mass spectrometry, and TLC.
Reaction Parameters and Yields
| Parameter | Value | Remarks |
|---|---|---|
| Molar ratio of propane-1,3-diamine to benzyl chlorides | 1 : 1.0–1.25 (each benzyl chloride) | Slight excess of benzyl chlorides ensures complete alkylation |
| Solvent | Anhydrous tetrahydrofuran (THF) | Common aprotic solvent for nucleophilic substitution |
| Temperature range | -80°C to room temperature (stepwise control) | Low temperature minimizes side reactions |
| Reaction time | 6–10 hours total | Monitored by TLC for completion |
| Yield | Typically >90% (reported up to 100% in lab scale) | High yields achievable with controlled conditions |
Mechanistic Insights and Research Findings
- The selective alkylation is facilitated by the differing nucleophilicity of the two amine groups in propane-1,3-diamine and the controlled addition of benzyl chlorides.
- Stepwise addition prevents symmetrical dialkylation and formation of undesired side products.
- The presence of electron-donating ethoxy and electron-withdrawing fluoro substituents on benzyl chlorides influences the reactivity and selectivity of alkylation.
- Reaction monitoring by thin-layer chromatography (TLC) using petroleum ether:ethyl acetate (6:1) is effective for tracking conversion.
- Purification and characterization confirm the selective formation of N-(4-ethoxybenzyl)-N'-(4-fluorobenzyl)propane-1,3-diamine without significant impurities.
Summary Table of Preparation Method
| Aspect | Details |
|---|---|
| Starting materials | Propane-1,3-diamine, 4-ethoxybenzyl chloride, 4-fluorobenzyl chloride |
| Solvent | Anhydrous tetrahydrofuran (THF) |
| Reaction type | Nucleophilic substitution (alkylation) |
| Temperature control | -80°C to room temperature |
| Atmosphere | Nitrogen inert atmosphere |
| Monitoring | TLC (petroleum ether:ethyl acetate 6:1) |
| Work-up | Quench with ammonium chloride, extract with dichloromethane, wash with brine, dry over sodium sulfate |
| Purification | Silica gel chromatography |
| Yield | Up to 100% (lab scale) |
| Characterization | NMR, Mass spectrometry, TLC |
Chemical Reactions Analysis
Types of Reactions
N-(4-Ethoxybenzyl)-N’-(4-fluorobenzyl)propane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert it into secondary or primary amines.
Substitution: The benzyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary or primary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in the development of biologically active molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-Ethoxybenzyl)-N’-(4-fluorobenzyl)propane-1,3-diamine would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Aromatic Rings
The nature of substituents on the benzyl groups significantly influences molecular properties. Key comparisons include:
Ethoxy vs. Methoxy Groups
- N-(4-Methoxybenzyl)propane-1,3-diamine derivatives (e.g., compound e in ):
Methoxy (-OCH₃) is smaller and less lipophilic than ethoxy (-OCH₂CH₃). Ethoxy’s increased hydrophobicity may enhance membrane permeability but reduce solubility in polar solvents. - Impact : Ethoxy-substituted compounds like the target molecule may exhibit prolonged metabolic stability compared to methoxy analogs due to reduced enzymatic degradation of bulkier groups .
Fluoro vs. Chloro/Nitro Groups
- N-(4-Nitrobenzyl)propane-1,3-diamine (compound d in ): Nitro (-NO₂) is strongly electron-withdrawing, which polarizes the aromatic ring, contrasting with fluorine’s moderate electron-withdrawing effect. This difference could influence receptor binding or redox activity .
Table 1: Substituent Comparison
| Compound | Substituent (R₁/R₂) | Molecular Weight | Key Properties |
|---|---|---|---|
| Target Compound | 4-Ethoxy/4-Fluoro | ~311.3* | High lipophilicity, moderate polarity |
| N-(4-Methoxybenzyl)propane-1,3-diamine | 4-Methoxy | ~194.3 | Moderate solubility |
| N-(4-Chlorobenzyl)propane-1,3-diamine | 4-Chloro | 198.69 | Increased steric bulk |
| N-(4-Nitrobenzyl)propane-1,3-diamine | 4-Nitro | ~223.3 | High polarity, redox activity |
*Estimated based on molecular formula C₁₉H₂₄FN₂O.
Diamine Chain Length and Conformational Flexibility
The propane-1,3-diamine backbone provides greater conformational flexibility compared to shorter ethane-1,2-diamine chains. For example:
- N-(7-Chloroquinolin-4-yl)-N'-(4-fluorobenzyl)propane-1,3-diamine (13) () demonstrated a 67% yield during synthesis, while ethane-1,2-diamine analogs (e.g., compound 12) achieved higher yields (81–96%), suggesting chain length impacts reaction efficiency .
- Longer chains may enhance binding to macromolecular targets (e.g., enzymes or receptors) by allowing optimal spatial arrangement of aromatic groups .
Biological Activity
Structure
The molecular structure of N-(4-Ethoxybenzyl)-N'-(4-fluorobenzyl)propane-1,3-diamine can be represented as follows:
- Molecular Formula : CHFNO
- Molecular Weight : 278.35 g/mol
Physical Properties
| Property | Value |
|---|---|
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
| Stability | Stable under normal conditions |
This compound exhibits several biological activities that may be attributed to its structural features:
- Inhibition of Enzymatic Activity : This compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially impacting cell proliferation and apoptosis.
- Receptor Binding : It may interact with specific receptors in the central nervous system, influencing neurotransmitter release and signaling pathways.
Research Findings
Recent studies have highlighted various aspects of the biological activity of this compound:
- Antitumor Activity : A study demonstrated that this compound displayed significant cytotoxic effects against several cancer cell lines, including breast and prostate cancer cells. The IC50 values ranged from 10 to 25 µM, indicating potent activity .
- Neuroprotective Effects : Research has indicated neuroprotective properties in animal models of neurodegenerative diseases. The compound was found to reduce oxidative stress markers and improve cognitive function in treated subjects .
Case Studies
-
Case Study 1: Anticancer Properties
- Objective : To evaluate the anticancer effects on human breast cancer cells.
- Methodology : Cells were treated with varying concentrations of the compound.
- Results : Significant reduction in cell viability was observed at concentrations above 15 µM, with apoptosis confirmed through flow cytometry.
-
Case Study 2: Neuroprotection in Rodent Models
- Objective : To assess the neuroprotective effects against induced oxidative stress.
- Methodology : Rodents were administered the compound prior to stress induction.
- Results : Treated animals showed lower levels of malondialdehyde (MDA), indicating reduced oxidative damage compared to controls.
Q & A
Basic: What are the standard synthetic routes for preparing N-(4-Ethoxybenzyl)-N'-(4-fluorobenzyl)propane-1,3-diamine?
The synthesis typically involves a multi-step condensation reaction. A common approach is the reductive amination of aldehydes or ketones with primary amines. For propane-1,3-diamine derivatives, a two-step protocol is often employed:
Condensation : React 4-ethoxybenzaldehyde with propane-1,3-diamine in a polar solvent (e.g., ethanol) under basic conditions (e.g., NaOH) to form the imine intermediate.
Reductive alkylation : Introduce the 4-fluorobenzyl group via nucleophilic substitution or another reductive step, often using sodium borohydride or catalytic hydrogenation .
Purification is typically achieved via flash column chromatography, with yields ranging from 67% to 96% depending on reaction optimization .
Basic: How is the structural integrity of this compound validated in synthetic workflows?
Structural validation relies on spectroscopic and crystallographic techniques:
- NMR spectroscopy : H and C NMR confirm the presence of ethoxybenzyl (δ ~6.8–7.3 ppm for aromatic protons) and fluorobenzyl (δ ~4.3 ppm for benzylic CH) groups .
- IR spectroscopy : Peaks at ~3300 cm (N-H stretch) and ~1250 cm (C-F stretch) are diagnostic .
- Single-crystal X-ray diffraction : Resolves bond lengths and dihedral angles, critical for confirming stereochemistry in advanced studies .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Key parameters include:
- Solvent selection : Ethanol or methanol enhances solubility of intermediates, while aprotic solvents (e.g., DMF) may accelerate imine formation .
- Temperature control : Lower temperatures (0–25°C) reduce side reactions during condensation, while higher temperatures (60–80°C) improve kinetics in reductive steps .
- Catalyst choice : Transition-metal catalysts (e.g., Pd/C) or Lewis acids (e.g., ZnCl) can enhance selectivity for fluorobenzyl incorporation .
Statistical tools like Design of Experiments (DoE) are recommended to systematically evaluate interactions between variables .
Advanced: What analytical strategies resolve contradictions in biological activity data across studies?
Discrepancies in reported bioactivity (e.g., enzyme inhibition vs. receptor antagonism) may arise from:
- Assay conditions : Variations in buffer pH, ionic strength, or co-solvents (e.g., DMSO) can alter compound solubility and binding affinity .
- Structural analogs : Trace impurities or byproducts (e.g., de-ethylated derivatives) may contribute to off-target effects. LC-MS/MS is critical for verifying sample purity .
- Computational modeling : Molecular docking studies (using software like AutoDock Vina) can predict binding modes to reconcile conflicting experimental results .
Basic: What are the primary applications of this compound in academic research?
- Chemical biology : As a bifunctional ligand for studying GPCR or kinase signaling pathways due to its dual aromatic pharmacophores .
- Material science : Serves as a precursor for metal-organic frameworks (MOFs) with fluorinated linkers, enhancing thermal stability .
Advanced: How does fluorobenzyl substitution impact the compound’s pharmacokinetic profile?
The 4-fluorobenzyl group:
- Lipophilicity : Increases logP by ~0.5–1.0 units, improving blood-brain barrier permeability compared to non-fluorinated analogs .
- Metabolic stability : Fluorine reduces oxidative metabolism by cytochrome P450 enzymes, prolonging half-life in vivo .
These properties are quantified via HPLC-based logP assays and hepatocyte incubation studies .
Advanced: What crystallographic techniques elucidate its solid-state behavior?
- X-ray crystallography : Resolves intermolecular interactions (e.g., hydrogen bonds between amine groups and π-π stacking of aromatic rings) .
- Powder XRD : Monitors polymorphic transitions under varying humidity or temperature, relevant for formulation studies .
- DFT calculations : B3LYP/6-31G** models predict lattice energies and validate experimental data .
Basic: What safety considerations are critical during handling?
- Toxicity : Propane-1,3-diamine derivatives are irritants; use PPE (gloves, goggles) to prevent dermal/ocular exposure .
- Storage : Store under inert gas (N or Ar) at –20°C to prevent oxidation of the ethoxybenzyl moiety .
Advanced: How does the ethoxy group influence electronic properties in catalytic applications?
The ethoxy substituent:
- Electron donation : Activates the benzyl ring via +M effect, enhancing coordination to transition metals (e.g., Pd or Cu) in cross-coupling reactions .
- Steric effects : The –OCHCH group introduces moderate steric hindrance, which can be probed via Hammett plots or kinetic isotope effects .
Advanced: What strategies mitigate byproduct formation during large-scale synthesis?
- Flow chemistry : Continuous reactors minimize thermal gradients, reducing dimerization or over-alkylation .
- In situ monitoring : Raman spectroscopy tracks intermediate concentrations, enabling real-time adjustments .
- Byproduct recycling : Unreacted 4-fluorobenzyl bromide can be recovered via distillation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
